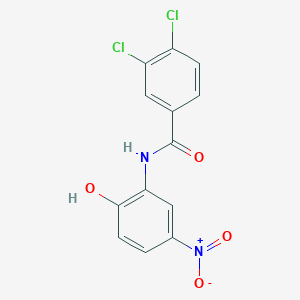

3,4-dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide

Beschreibung

Eigenschaften

CAS-Nummer |

86886-81-9 |

|---|---|

Molekularformel |

C13H8Cl2N2O4 |

Molekulargewicht |

327.12 g/mol |

IUPAC-Name |

3,4-dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide |

InChI |

InChI=1S/C13H8Cl2N2O4/c14-9-3-1-7(5-10(9)15)13(19)16-11-6-8(17(20)21)2-4-12(11)18/h1-6,18H,(H,16,19) |

InChI-Schlüssel |

JXBIHSIBDSAUFE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3,4-Dichlor-N-(2-Hydroxy-5-nitrophenyl)benzamid beinhaltet typischerweise die Reaktion von 3,4-Dichlorbenzoylchlorid mit 2-Hydroxy-5-nitroanilin. Die Reaktion wird in Gegenwart einer Base wie Pyridin oder Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das Reaktionsgemisch wird üblicherweise bei Raumtemperatur oder leicht erhöhten Temperaturen gerührt, um eine vollständige Umsetzung der Reaktanten zum gewünschten Produkt zu gewährleisten.

Industrielle Produktionsmethoden

Im industriellen Maßstab kann die Produktion von 3,4-Dichlor-N-(2-Hydroxy-5-nitrophenyl)benzamid kontinuierliche Durchflussreaktoren umfassen, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu verbessern. Die Verwendung von Lösungsmitteln wie Dichlormethan oder Toluol kann die Reaktion erleichtern und zur Reinigung des Endprodukts durch Umkristallisation oder chromatographische Verfahren beitragen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3,4-Dichlor-N-(2-Hydroxy-5-nitrophenyl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einem Chinonderivat oxidiert werden.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid zu einer Aminogruppe reduziert werden.

Substitution: Die Chloratome können unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid in Ethanol.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat.

Hauptprodukte, die gebildet werden

Oxidation: Chinonderivate.

Reduktion: Aminoderivate.

Substitution: Verschiedene substituierte Benzamide, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3,4-Dichlor-N-(2-Hydroxy-5-nitrophenyl)benzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität durch Bindung an die aktive Stelle oder allosterische Stellen hemmen und so die Substratbindung verhindern oder die Enzymkonformation verändern. Das Vorhandensein der Nitro- und Hydroxylgruppen kann auch Wechselwirkungen mit biologischen Molekülen durch Wasserstoffbrückenbindungen und elektrostatische Wechselwirkungen erleichtern.

Wirkmechanismus

The mechanism of action of 3,4-dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The presence of the nitro and hydroxyl groups can also facilitate interactions with biological molecules through hydrogen bonding and electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The 3,4-dichlorobenzamide core is a common feature among several pharmacologically active compounds. Key differences arise from substituents on the aniline nitrogen, which dictate biological targeting, potency, and regulatory status. Below is a comparative analysis of select analogs:

Table 1: Structural and Functional Comparison of 3,4-Dichlorobenzamide Derivatives

*Hypothesized based on structural similarity to antitubercular analogs in .

Pharmacological and Toxicological Insights

- Their lack of clinical approval underscores regulatory concerns .

- Antitubercular Derivatives : The introduction of electron-withdrawing groups (e.g., iodo, nitro) enhances interactions with bacterial targets like MabA (FabG1). For example, N-(2-carbamoyl-4-iodo-phenyl)-3,4-dichloro-benzamide (Compound 9) showed promise in inhibiting mycobacterial growth .

Biologische Aktivität

3,4-Dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on a comprehensive review of existing literature.

Chemical Structure and Properties

The molecular formula of 3,4-dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide is CHClNO, with a molecular weight of approximately 351.12 g/mol. Its structure includes two chlorine atoms, a hydroxyl group, and a nitro group attached to a benzamide framework, which contributes to its reactivity and biological interactions.

The compound exhibits biological activity primarily through enzyme inhibition. Its mechanism involves binding to active or allosteric sites on enzymes, thereby preventing substrate binding or altering enzyme conformation. The presence of hydroxyl and nitro groups enhances its ability to form hydrogen bonds and engage in electrostatic interactions with biological molecules.

Biological Activities

1. Enzyme Inhibition

Research indicates that 3,4-dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide can inhibit specific enzymes relevant in various biological pathways. For example, studies have shown its potential as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism . The compound's IC values suggest moderate inhibitory activity, highlighting its potential as a therapeutic agent.

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial activities. Preliminary studies suggest that it exhibits significant antibacterial effects against various strains, making it a candidate for further development as an antimicrobial agent.

3. Anti-inflammatory Effects

In vitro assays have demonstrated that 3,4-dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on MAO Inhibition : A study published in the National Center for Biotechnology Information (NCBI) highlighted the compound's reversible inhibition of MAO A and B, suggesting its potential in treating mood disorders .

- Antimicrobial Activity Assessment : A recent investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 3,4-dichlorobenzoyl chloride with 2-hydroxy-5-nitroaniline under Schotten-Baumann conditions. Optimization includes controlling reaction temperature (0–5°C for exothermic acylation) and using a base like triethylamine to neutralize HCl byproducts. Purification via recrystallization (ethanol/water) is critical to remove unreacted nitroaniline .

- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Adjust stoichiometry if starting materials are moisture-sensitive.

Q. How can structural characterization of this compound be performed to confirm purity and identity?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm aromatic proton environments (e.g., nitro group deshielding at δ 8.1–8.3 ppm) and amide carbonyl resonance (~δ 165 ppm) .

- IR Spectroscopy : Identify key functional groups (amide C=O stretch ~1650 cm, nitro group ~1520 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] for CHClNO) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (e.g., against S. aureus or E. coli) with MIC (minimum inhibitory concentration) determination .

- Enzyme Inhibition : Test against tyrosine kinases or proteases via fluorometric/colorimetric substrate cleavage assays (IC calculation) .

- Controls : Include positive controls (e.g., ciprofloxacin for bacteria) and solvent-only blanks.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (DMSO/EtOH). Use SHELXL for refinement; analyze torsion angles to confirm planarity of the nitro-phenyl and amide groups .

- Data Contradiction Analysis : If computational models (DFT) conflict with experimental bond lengths, re-exclude thermal motion artifacts via Hirshfeld surface analysis .

Q. What strategies mitigate solubility issues in pharmacological assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO to avoid cytotoxicity). For in vivo studies, employ cyclodextrin-based formulations .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the benzene ring’s meta position without altering bioactivity .

Q. How can conflicting results in enzyme inhibition assays be addressed?

- Methodological Answer :

- Assay Replication : Ensure consistent pH (e.g., 7.4 for physiological conditions) and pre-incubate enzymes with inhibitors to reach equilibrium.

- Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Discrepancies may arise from allosteric binding sites or assay interference (e.g., nitro group redox activity) .

Q. What computational methods predict interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or β-lactamase). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- SAR Analysis : Compare with analogues (e.g., 2,4-dichloro derivatives) to identify critical substituents for activity .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.